2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide
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Overview
Description
2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a cyano group, a methyl-substituted phenyl ring, and a methyl-substituted thiophene ring, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction.
Substitution on the Phenyl and Thiophene Rings: The methyl groups on the phenyl and thiophene rings can be introduced through Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the conjugated double bond system play crucial roles in its reactivity and interaction with biological molecules. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-N-phenyl-3-phenylprop-2-enamide
- (E)-2-cyano-N-(4-methylphenyl)-3-phenylprop-2-enamide
- (E)-2-cyano-N-(4-methylphenyl)-3-(2-thienyl)prop-2-enamide
Uniqueness
2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide is unique due to the presence of both a methyl-substituted phenyl ring and a methyl-substituted thiophene ring. This combination of functional groups may impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-3-6-14(7-4-11)18-16(19)13(10-17)9-15-8-5-12(2)20-15/h3-9H,1-2H3,(H,18,19)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZRYNPWJBWCBK-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(S2)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(S2)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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